Cheirolin (CAS 505-34-0) offers a stable sulfone isothiocyanate, solving the oxidative degradation and tissue accumulation issues that compromise sulforaphane-based studies.
Cheirolin (3-(methylsulfonyl)propyl isothiocyanate) is a naturally occurring isothiocyanate characterized by a fully oxidized sulfone (-SO2-) group, distinguishing it from widely studied sulfoxide analogs like sulforaphane and iberin. In procurement and material selection, Cheirolin is primarily sourced as a highly chemically stable phase II detoxification enzyme inducer and Nrf2 activator. Because its sulfone moiety is resistant to further oxidation, it serves as a highly reproducible analytical standard and formulation baseline. Furthermore, its unique polarity and inability to be enzymatically reduced in vivo make it an indispensable structural analog and pharmacokinetic control when evaluating the tissue accumulation and redox-dependent efficacy of mainstream isothiocyanates[1].
Substituting Cheirolin with more common in-class alternatives like sulforaphane or iberin fundamentally compromises both chemical stability assays and in vivo pharmacokinetic models. Sulforaphane contains a sulfinyl (-SO-) group that is susceptible to oxidative degradation and rapid in vivo interconversion to sulfides (e.g., erucin). In contrast, the sulfone (-SO2-) group of Cheirolin is fully oxidized, rendering it chemically stable and preventing in vivo reduction [1]. Consequently, while both compounds exhibit near-identical Nrf2 activation in vitro, Cheirolin is rapidly excreted unchanged in vivo due to its high polarity, failing to accumulate in tissues. Using sulforaphane when a non-accumulating, redox-stable control is required will result in false-positive tissue induction artifacts and compromised structure-activity relationship (SAR) data.
To validate Cheirolin as a structural analog for cellular assays, its Nrf2-inducing activity was quantified against sulforaphane and iberin in NIH3T3 fibroblasts. Cheirolin demonstrated equivalent potency to sulforaphane in driving Nrf2 nuclear translocation and upregulating heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS) mRNA levels [1]. This establishes that the terminal oxidation state of the sulfur atom (sulfone vs. sulfoxide) does not impair intrinsic Keap1-Nrf2 binding or in vitro efficacy.
| Evidence Dimension | Nrf2-dependent gene expression and nuclear translocation |
| Target Compound Data | Potent induction of HO-1 and γGCS mRNA (comparable to SFN) |
| Comparator Or Baseline | Sulforaphane (SFN) and Iberin |
| Quantified Difference | Similar in vitro potency across sulfone, sulfoxide, and sulfide analogs |
| Conditions | NIH3T3 fibroblasts, in vitro assay |
Procurement of Cheirolin is justified when researchers require a stable, fully oxidized analog that maintains baseline in vitro Nrf2 activity identical to the industry standard (sulforaphane).
Despite in vitro parity, Cheirolin exhibits a radically different in vivo profile compared to sulfoxide and sulfide isothiocyanates. When administered to rats at 40 µmol/kg/day, sulforaphane, iberin, and allyl isothiocyanate (AITC) significantly induced quinone reductase (QR) and glutathione S-transferase (GST) in the urinary bladder, duodenum, and forestomach. In stark contrast, Cheirolin produced zero significant induction in any tissue at the same dose [1]. This is due to the highly polar sulfone group, which causes Cheirolin to be rapidly eliminated unchanged rather than accumulating in target organs.
| Evidence Dimension | In vivo Phase II enzyme (QR/GST) induction |
| Target Compound Data | No significant induction in any tissue at 40 µmol/kg/day |
| Comparator Or Baseline | Sulforaphane and AITC (Significant QR/GST induction in bladder and duodenum) |
| Quantified Difference | Complete loss of in vivo tissue accumulation/induction for the sulfone vs. sulfoxide |
| Conditions | Rat model, oral dosing at 40 µmol/kg/day |
This exact discrepancy makes Cheirolin the premier negative control for in vivo isothiocyanate studies, allowing researchers to isolate the effects of tissue accumulation and redox interconversion.
In prostate cancer models (DU145 cells), sulforaphane potently inhibits both JAK2 and STAT3 phosphorylation. However, sulfonyl derivatives like Cheirolin demonstrate a unique decoupling effect. At 20 µmol/L, Cheirolin effectively inhibited JAK2 phosphorylation but was a significantly weaker suppressor of STAT3 phosphorylation compared to sulforaphane[1]. This suggests that the sulfone moiety alters the kinase inhibition profile, potentially activating compensatory pathways (e.g., Src) that maintain STAT3 activation despite JAK2 suppression.
| Evidence Dimension | Inhibition of STAT3 vs. JAK2 phosphorylation |
| Target Compound Data | Potent JAK2 inhibition, weak STAT3 suppression at 20 µmol/L |
| Comparator Or Baseline | Sulforaphane (Potent inhibition of both JAK2 and STAT3) |
| Quantified Difference | Selective uncoupling of the JAK2/STAT3 axis by the sulfone analog |
| Conditions | DU145 human prostate cancer cells, 24 h treatment |
For oncology researchers and assay developers, Cheirolin is a highly specific mechanistic probe for decoupling upstream JAK2 inhibition from downstream STAT3 suppression.
Because its sulfone group is fully oxidized, Cheirolin is immune to the oxidative degradation that plagues sulfoxide analogs like sulforaphane. It is the ideal procurement choice for analytical laboratories requiring a highly stable, long shelf-life internal standard for HPLC/MS quantification of glucosinolate hydrolysis products [1].
Cheirolin is strictly required for rigorous in vivo studies evaluating the efficacy of dietary isothiocyanates. Because it matches sulforaphane's in vitro Nrf2 activity but fails to accumulate in tissues due to its high polarity and rapid excretion, it serves as the perfect structural negative control to validate tissue-specific absorption and redox-cycling mechanisms [2].
In cancer research, particularly involving prostate cancer lines (e.g., DU145), Cheirolin is utilized to decouple the JAK2/STAT3 signaling pathway. Its unique ability to inhibit JAK2 without proportionately suppressing STAT3 phosphorylation allows researchers to isolate compensatory kinase networks (such as Src) that are masked when using broader inhibitors like sulforaphane[3].